molecular formula C10H18N4O2 B13618824 2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol

2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol

Cat. No.: B13618824
M. Wt: 226.28 g/mol
InChI Key: WDEQVLKUMOTXCW-UHFFFAOYSA-N
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Description

2-(1-(2-Morpholinoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol is a triazole-derived compound featuring a morpholinoethyl substituent at the 1-position of the triazole ring and a hydroxyl-containing ethyl group at the 4-position. Its structure combines the rigidity of the triazole core with the polarity of the morpholine ring, making it a candidate for applications in medicinal chemistry, particularly in targeting neurodegenerative diseases or metal-mediated pathologies .

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

2-[1-(2-morpholin-4-ylethyl)triazol-4-yl]ethanol

InChI

InChI=1S/C10H18N4O2/c15-6-1-10-9-14(12-11-10)3-2-13-4-7-16-8-5-13/h9,15H,1-8H2

InChI Key

WDEQVLKUMOTXCW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=C(N=N2)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.

    Attachment of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions.

    Introduction of the Ethanol Group: This step can involve the reduction of an ester or aldehyde precursor to form the ethanol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under certain conditions to form a dihydrotriazole.

    Substitution: The morpholine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

The compound’s key structural analogs differ in the substituents attached to the triazole core, influencing their physicochemical properties and biological activities:

Compound Name (Identifier) Substituent on Triazole Molecular Weight (g/mol) Key Features
Target Compound 2-Morpholinoethyl, ethan-1-ol ~279.3 Polar morpholine enhances solubility; ethanol group aids H-bonding .
PMorph 2-Morpholinoethyl, phenol ~297.3 Phenol group increases antioxidant capacity but reduces solubility vs. ethanol.
POH 3-Hydroxypropyl, phenol ~235.2 Hydroxypropyl improves solubility; weaker Cu-binding than morpholinoethyl.
PTMorph 2-Thiomorpholinoethyl, phenol ~313.4 Sulfur in thiomorpholine enhances metal binding but may reduce bioavailability.
2-[1-(Piperidin-3-ylmethyl)-...HCl Piperidin-3-ylmethyl, ethan-1-ol 246.7 (HCl salt) Piperidine introduces basicity; hydrochloride salt improves stability.
[1-(4-Chlorophenyl)-...methanol 4-Chlorophenyl, methanol 209.6 Chlorophenyl increases lipophilicity; lacks morpholine’s polarity.

Key Research Findings

  • Morpholinoethyl Advantage: The morpholine ring’s oxygen atoms facilitate hydrogen bonding and metal coordination, critical for interactions with Aβ peptides and Cu²⁺ in Alzheimer’s models .
  • Trade-offs in Substituents: Thiomorpholinoethyl (PTMorph) improves metal binding but may introduce toxicity, while hydroxypropyl (POH) sacrifices activity for solubility .

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